molecular formula C15H18BrNO3 B13910673 Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate

Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate

Cat. No.: B13910673
M. Wt: 340.21 g/mol
InChI Key: NHAQPNJQXVASRD-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate is a substituted indole derivative featuring a tert-butyl carbamate group at the 1-position and halogen (bromo), methoxy, and methyl substituents at the 3-, 5-, and 7-positions, respectively. This compound is structurally tailored for applications in medicinal chemistry and organic synthesis, particularly as an intermediate for cross-coupling reactions due to its bromo substituent. The tert-butyl group enhances solubility in organic solvents, while the methoxy and methyl groups contribute to steric and electronic modulation of the indole core .

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 3-bromo-5-methoxy-7-methylindole-1-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-9-6-10(19-5)7-11-12(16)8-17(13(9)11)14(18)20-15(2,3)4/h6-8H,1-5H3

InChI Key

NHAQPNJQXVASRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2Br)C(=O)OC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate typically involves several steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.

    Protection: The formyl group is then protected using tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Reduction: The protected formyl group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.

    Methoxylation: The alcohol is then converted to a methoxy group using appropriate reagents.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an indole amine derivative, while oxidation could produce an indole ketone or aldehyde .

Scientific Research Applications

Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Functional Group Analysis

The table below compares tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate with analogous tert-butyl indole carboxylates from the literature:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Reactivity/Applications
This compound 3-Br, 5-OMe, 7-Me Bromo, Methoxy, Methyl, Carbamate ~326.2 (calculated) Suzuki coupling, pharmaceutical intermediates
Tert-butyl 3-methyl-2-(((1R,4aR,...)-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8) 3-Me, 2-amide Methyl, Amide, Carbamate ~563.7 (reported) Targeted drug design (steroid-like framework)
(E)-Tert-butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (Compound 15) 6-propenyl mesylate Mesylate, Carbamate, Alkenyl ~395.4 (calculated) Leaving group for nucleophilic substitution

Key Observations:

  • Positional Effects : The 3-bromo substituent in the target compound contrasts with the 3-methyl group in Compound 8 , making the former more reactive in metal-catalyzed cross-couplings.
  • Functional Group Diversity : Compound 15 contains a mesylate group, a superior leaving group compared to bromo, enabling nucleophilic substitutions.
  • Molecular Weight : The target compound’s lower molecular weight (~326 vs. ~563 in Compound 8) suggests better bioavailability for pharmaceutical applications.

Biological Activity

Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tert-butyl ester group, a bromine atom at the 3-position, and a methoxy group at the 5-position of the indole ring. This unique structure enhances its reactivity and biological interactions. The presence of these functional groups contributes to its pharmacological properties.

Property Details
Molecular Formula C14H16BrN1O3
Molecular Weight 328.19 g/mol
CAS Number 13584235
Solubility Soluble in organic solvents like DMSO and ethanol

Antimicrobial Activity

Indole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds within this class can effectively combat both bacterial and fungal infections. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of indole derivatives. The specific mechanisms are still being elucidated, but it is believed that these compounds may inhibit pro-inflammatory cytokines and modulate immune responses, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Indoles are recognized for their anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells. For instance, it may disrupt the mitotic spindle during cell division or interfere with DNA repair mechanisms, leading to cell cycle arrest and subsequent apoptosis.

Case Studies and Research Findings

  • Study on Anticancer Mechanisms : A study investigated the effects of various indole derivatives on lung cancer cells (A549). Compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity through apoptosis induction via mitochondrial pathways .
  • Antimicrobial Evaluation : In another research effort, indole derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that these compounds could enhance the efficacy of existing antibiotics, suggesting potential applications in overcoming antibiotic resistance .
  • Mechanistic Studies : Further investigations into the molecular targets of this compound revealed interactions with key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and protein kinases .

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